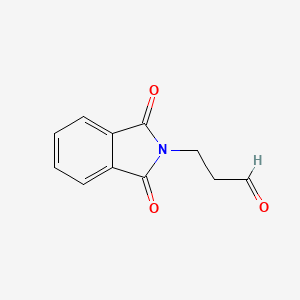

3-Phthalimidopropionaldehyde

CAS No.: 2436-29-5

Cat. No.: VC2311979

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2436-29-5 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propanal |

| Standard InChI | InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 |

| Standard InChI Key | IBSDSIHTMABATG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O |

Introduction

These properties highlight the compound's moderate hydrophobicity (LogP = 1.49), absence of hydrogen bond donors, and a relatively small polar surface area, which influence its solubility and reactivity.

Synthesis of 3-Phthalimidopropionaldehyde

General Synthetic Route

The preparation of 3-Phthalimidopropionaldehyde typically involves the condensation reaction between phthalic anhydride and propionaldehyde in the presence of a Lewis acid catalyst. This reaction proceeds via nucleophilic addition followed by cyclization to form the phthalimide ring.

The general reaction mechanism can be summarized as follows:

This synthetic route is efficient and yields high-purity products when optimized under controlled conditions.

Detailed Preparation Method

A patented method for synthesizing 3-Phthalimidopropionaldehyde involves the following steps :

-

Reaction Setup: Add one part by weight of phthalic anhydride to a reaction vessel containing a co-solvent (e.g., ethyl acetate) and a catalyst system (e.g., benzyl triethyl ammonium chloride).

-

Addition of Propionaldehyde: Slowly introduce propionaldehyde (0.4–0.5 parts by weight) into the reaction mixture while maintaining a temperature range of 50–55°C.

-

Crystallization: After completion of the reaction, isolate the product by crystallization.

-

Purification: Wash the crystals using a solvent such as ethyl acetate to remove impurities.

-

Drying: Dry the purified crystals under vacuum to obtain high-purity 3-Phthalimidopropionaldehyde.

This method achieves a yield exceeding 85% and minimizes waste through solvent recovery processes.

Spectroscopic Characterization

The identification and confirmation of the structure of 3-Phthalimidopropionaldehyde rely on spectroscopic techniques such as:

-

Infrared (IR) Spectroscopy: Characteristic absorption peaks corresponding to carbonyl groups () in both the phthalimide and aldehyde functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinct chemical shifts for protons adjacent to the aldehyde group and within the aromatic ring system.

-

Mass Spectrometry (MS): Molecular ion peak at , consistent with its molecular weight.

Applications in Organic Synthesis

Building Block for Complex Molecules

The dual functionality of 3-Phthalimidopropionaldehyde makes it an invaluable intermediate in synthetic organic chemistry. The phthalimide group acts as a protecting group for amines or other reactive sites during multi-step syntheses, while the aldehyde group enables further transformations such as nucleophilic addition or condensation reactions.

For example, it can be used in:

-

The synthesis of heterocyclic compounds.

-

The preparation of advanced pharmaceutical intermediates.

Protection-Deprotection Strategies

One notable feature is its ability to undergo selective deprotection under mild conditions without affecting other functional groups in the molecule. This property is particularly advantageous in constructing complex molecules where selective functional group manipulation is critical.

Biological and Pharmaceutical Relevance

Role in Drug Development

In medicinal chemistry, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its structural framework allows for modifications that enhance drug efficacy or reduce side effects.

Applications in Materials Science

Development of Functional Materials

Beyond pharmaceuticals, 3-Phthalimidopropionaldehyde is employed in creating advanced materials such as polymers and resins. These materials exhibit desirable properties like thermal stability or photochromic behavior, making them suitable for applications in electronics or sensor technologies.

Case Study: Polymer Synthesis

A study demonstrated that incorporating this compound into polymer backbones enhanced their mechanical strength and thermal stability compared to conventional polymers. This highlights its potential in developing high-performance materials for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume